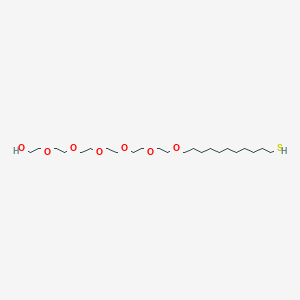

29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol, also known as Thiol-C9-PEG7, is a chemical compound with the molecular formula C23H48O7S . It is also referred to by its CAS number, 130727-44-5 .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of the compound is 468.68802 . Other computed properties include a topological polar surface area of 75.6 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 27 .Applications De Recherche Scientifique

Hydrogel Formation

Thiol-C9-PEG7 is used in the formation of hydrogels. Hydrogels are three-dimensional networks composed of hydrated polymer chains. They are used in many biomedical applications such as drug delivery, biosensing, and tissue engineering due to their unique biocompatibility, tunable physical characteristics, flexible methods of synthesis, and range of constituents .

Cell Culture Applications

Thiol-C9-PEG7 is used in the design of thiol–ene photoclick hydrogels for cell culture applications. These hydrogels afford spatiotemporal control over the biochemical and biomechanical properties of the network for creating synthetic materials that mimic the extracellular matrix or enable controlled drug release .

Drug Delivery

Thiol-C9-PEG7 is used in drug delivery applications. The hydrogels formed by thiol–ene ‘click’ chemistries have been widely used in biomaterials applications, including drug delivery .

Tissue Engineering

Thiol-C9-PEG7 is used in tissue engineering. The hydrogels formed by thiol–ene ‘click’ chemistries have been widely used in biomaterials applications, including tissue engineering .

Controlled Cell Culture

Thiol-C9-PEG7 is used in controlled cell culture. The hydrogels formed by thiol–ene ‘click’ chemistries have been widely used in biomaterials applications, including controlled cell culture .

Biomaterials Synthesis and Modification

Thiol-C9-PEG7 is used in the synthesis and modification of biomaterials. Thiol–ene ‘click’ chemistries have been widely used as an efficient tool for both polymer/materials synthesis as well as modification .

Mécanisme D'action

Thiol-C9-PEG7, also known as 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol or 3,6,9,12,15,18-Hexaoxanonacosan-1-ol, 29-mercapto-, is a PEG-based PROTAC linker . This compound plays a crucial role in the synthesis of PROTACs , which are designed to degrade target proteins selectively .

Target of Action

The primary targets of Thiol-C9-PEG7 are the E3 ubiquitin ligase and the target protein . These two different ligands are connected by a linker, forming the PROTAC .

Mode of Action

Thiol-C9-PEG7 interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins .

Biochemical Pathways

The biochemical pathway affected by Thiol-C9-PEG7 is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Result of Action

The result of Thiol-C9-PEG7’s action is the selective degradation of target proteins . This degradation can lead to changes in cellular processes and potentially influence disease states .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKSUHRPPSCIFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584861 |

Source

|

| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |

CAS RN |

130727-44-5 |

Source

|

| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.